molecular formula C10H11N3O B039196 1-(4-Methoxybenzyl)-1,2,4-triazole CAS No. 115201-42-8

1-(4-Methoxybenzyl)-1,2,4-triazole

Cat. No.: B039196
CAS No.: 115201-42-8
M. Wt: 189.21 g/mol
InChI Key: SRUVAHBDEGBIEQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxybenzyl)-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of 4-methoxybenzyl alcohol, which is first converted to 4-methoxybenzyl bromide using phosphorus tribromide. The bromide is then reacted with 1,2,4-triazole under similar conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like DDQ (dichlorodicyanobenzoquinone).

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon in ethanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: 1-(4-Hydroxybenzyl)-1,2,4-triazole.

    Reduction: 1-(4-Methoxybenzyl)-1,2,4-dihydrotriazole.

    Substitution: Various substituted benzyl triazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The triazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide

Uniqueness

1-(4-Methoxybenzyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity compared to other triazole derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUVAHBDEGBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445675
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115201-42-8
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,4-Triazole (7.5 g, 0.109 mol) was dissolved in dimethylformamide (50 mL) and stirred under a nitrogen atmosphere in an ice bath at 10° C. while partially ground pellets of sodium hydroxide (17.5 g, 0.438 mol) were added in one portion causing an exotherm to about 25° C. A solution of 4-methoxybenzyl chloride (15 mL, 0.111 mol) in DMF was added dropwise over five minutes at 25° C. After stirring at room temperature for four hours, ethyl acetate and water were added. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed four times with water and once with brine and dried over magnesium sulfate. The mixture was filtered and the filtrate solvent evaporated in vacuo to afford the title product as an oil in 69% yield; 14.15 g; 1H NMR (CDCl3) δ 8.00 (s, 1), 7.93 (s, 1), 7.19 (d, 2), 6.88 (d, 2), 5.23 (s, 2), 3.78 (s, 3). mass spectrum: m/z 109 (M+1).
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7.5 g
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50 mL
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17.5 g
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15 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

To a suspension of 4 g (0.16 mol) of sodium hydride in 200 ml of DMF at 0° C. was added 10 g (0.145 mol) of 1,2,4-triazole in 75 ml of DMF dropwise over a period of 30 minutes, and the mixture was allowed to warm to room temperature and stirred for 1 h. The above mixture was cooled to 0° C., 25 g (0.16 mol) of p-methoxybenzyl chloride was added, the mixture was allowed to warm to room temperature, and stirred for 16 h. The reaction mixture was concentrated in vacuo and the residue was purified by chromatography on silica (hexane/ethyl acetate) to afford 21.9 g (64.5%) of 1-(p-methoxybenzyl)-1,2,4-triazole.
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4 g
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200 mL
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10 g
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75 mL
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25 g
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Synthesis routes and methods III

Procedure details

To 1,2,4-triazole (2.0 g, 29 mmol) in THF (80 mL) at 0° C. was added 4-methoxybenzyl chloride (4.0 mL, 29 mmol) and DBU (5.20 mL, 34.7 mmol). The reaction mixture was warmed to room temperature and allowed to stir overnight. The solution was filtered and the filtrate was concentrated. The resulting residue was purified by column chromatography (EtOAc/MeOH, 1:9) to give 3.12 g (57%) of 1-(4-methoxybenzyl)-1H-1,2,4-triazole as a colorless oil.
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2 g
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4 mL
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5.2 mL
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80 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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